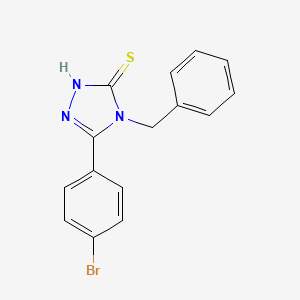![molecular formula C20H24N2O4S B5773979 N-(2-METHYLPHENYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B5773979.png)
N-(2-METHYLPHENYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylphenyl)-3-[4-(Morpholine-4-sulfonyl)phenyl]propanamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a morpholine ring, a sulfonyl group, and a propanamide backbone, making it an interesting subject for chemical research and development.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylphenyl)-3-[4-(Morpholine-4-sulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the Morpholine-4-sulfonyl Intermediate: This step involves the reaction of morpholine with chlorosulfonic acid to produce morpholine-4-sulfonyl chloride.
Coupling with 4-Aminophenylpropanoic Acid: The morpholine-4-sulfonyl chloride is then reacted with 4-aminophenylpropanoic acid under basic conditions to form the sulfonamide linkage.
Introduction of the 2-Methylphenyl Group: The final step involves the acylation of the intermediate with 2-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of enzyme inhibitors or receptor modulators.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored as a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of advanced polymers and coatings.
Comparaison Avec Des Composés Similaires
- N-(4-(Morpholine-4-sulfonyl)phenyl)acetamide
- 2-Chloro-N-[4-(Morpholine-4-sulfonyl)phenyl]propanamide
- 2-Bromo-N-(4-(Morpholine-4-sulfonyl)phenyl)acetamide
Uniqueness:
- The presence of the 2-methylphenyl group distinguishes N-(2-Methylphenyl)-3-[4-(Morpholine-4-sulfonyl)phenyl]propanamide from its analogs, potentially altering its chemical reactivity and biological activity.
- The combination of the morpholine ring and sulfonyl group provides unique steric and electronic properties, enhancing its potential as a versatile intermediate in chemical synthesis and drug development.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-4-2-3-5-19(16)21-20(23)11-8-17-6-9-18(10-7-17)27(24,25)22-12-14-26-15-13-22/h2-7,9-10H,8,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPMMGQBXSEICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)
![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)
![1-[(2,6-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5773912.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)
![1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5773922.png)


![N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)

![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)


